molecular formula C26H26N4O2S2 B556892 Cystine-di-beta-naphthylamide CAS No. 1259-69-4

Cystine-di-beta-naphthylamide

Cat. No. B556892
CAS RN: 1259-69-4
M. Wt: 490.6 g/mol
InChI Key: REEVAJUPLLWYBH-ZEQRLZLVSA-N
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Description

Molecular Structure Analysis

CDNB is an L-cysteine derivative that is the amide obtained by formal condensation of the carboxy groups of L-cystine with the amino groups from two molecules of 2-naphthylamine .

Scientific Research Applications

  • Pregnancy and Oxytocinase Activity : Cystine-di-beta-naphthylamide has been used to study oxytocinase activity in pregnancy serum. This enzyme shows an exponential increase during human pregnancy. It's important for understanding the role of oxytocinase in pregnancy and its potential clinical applications (Kleiner & Brouet-Yager, 1973).

  • Clinical Routine Work for Placental Function Evaluation : It's used in a fluorometric method to measure cystyl-amino peptidase activity in serum or plasma, important for assessing placental function during pregnancy (Uete et al., 1977).

  • Placental Enzymes Characterization : The substance assists in the fractionation and characterization of cystine aminopeptidase and arylamidase from human placental tissue, contributing to a deeper understanding of these enzymes (Lampelo & Vanha-Perttula, 1979).

  • Criminology and Forensics : It is applied in criminology for the detection of seminal stains, exploiting its high activity in human semen compared to other body fluids (Kósa et al., 1987).

  • Studying Hormonal Disorders in Goiter Patients : Cystine-di-beta-naphthylamide is used to assay oxytocinase in patients with goiter, aiding in understanding hormonal disorders connected with the hypothalamus (Klimek & Małolepszy, 1968).

  • Blood Pressure and Water Balance Studies : It's used in research to understand the role of cystinyl-aminopeptidase activities in regulating blood pressure and fluid balance, particularly in the context of hypertension (Prieto et al., 2015).

properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEVAJUPLLWYBH-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184621
Record name (2R,2′R)-3,3′-Dithiobis[2-amino-N-2-naphthalenylpropanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cystine-di-beta-naphthylamide

CAS RN

1259-69-4
Record name (2R,2′R)-3,3′-Dithiobis[2-amino-N-2-naphthalenylpropanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,2′R)-3,3′-Dithiobis[2-amino-N-2-naphthalenylpropanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-3,3'-dithiobis[2-amino-N-2-naphthylpropionamide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
PF Silveira, LN Schiripa, ZP Picarelli - … Biochemistry and physiology …, 1992 - europepmc.org
… Bothrops jararaca plasma or serum hydrolysed L-cystine-di-beta-naphthylamide (CNAse activity) at a degree comparable to that of plasma or serum in pregnant women. 2. In adult …
Number of citations: 14 europepmc.org
H Motokura, T Uete - Rinsho byori. The Japanese journal …, 1980 - pubmed.ncbi.nlm.nih.gov
[Evaluation of substrates for measuring cystyl-amino peptidase activity in various sera and tissues with respect to L-cystine-di-beta-naphthylamide, L-cystine-bis-p-nitroanilide, L-cysteine-beta-naphthylamide …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
PF Silveira, OM Mimura - Comparative Biochemistry and Physiology Part C …, 1996 - Elsevier
… -terminal hemicystine and the tyrosine residues of neurohypophyseal peptides and also hydrolyzes a similar chemical bond of the synthetic compound L-cystine-di-beta-naphthylamide (…
Number of citations: 7 www.sciencedirect.com
SM Hardy, JM Ritchie - Nature, 1966 - nature.com
… The substrate is l-cystine-di-betanaphthylamide, 135 mg dissolved in hot 0·012 N HCI and made up to 100 ml. with H2o . It is understood that, preparations made with bcta-…
Number of citations: 4 www.nature.com
H Kleiner, M Brouet-Yager - Clinica Chimica Acta; International …, 1973 - europepmc.org
[Study of pregnancy serum L-cystine-di-beta-naphthylamide hydrolase ("oxytocinase") by a 2-hour assay (author's transl)]. - Abstract - Europe PMC … [Study of pregnancy serum L-cystine-di-beta-naphthylamide …
Number of citations: 2 europepmc.org
EW Page, MA Titus, G Mohun… - American Journal of …, 1961 - Elsevier
… measured chemically by Jhe use of a synthetic substrate, cystine di-beta naphthylamide.The … Hydrolysis of cystine di-beta naphthylamide by CAP in nonpregnancy serum is measurable, …
Number of citations: 110 www.sciencedirect.com
T YAGI - Tairyoku, Eiyo Men'ekigaku Zasshi= Journal of …, 1949 - europepmc.org
[Evaluation of substrates for measuring cystyl-amino peptidase activity in various sera and tissues with respect to L-cystine-di-beta-naphthylamide, L-cystine-bis-p-nitroanilide, L-cysteine…
Number of citations: 2 europepmc.org
MB Glendening, MA Titus, SA Schroeder… - American Journal of …, 1965 - Elsevier
… It was also observed that the rate of increase of activity toward L-cystinedi-beta-naphthylamide during pregnancy was parallel to that toward oxytocin. Stoklaska and Wintersbergers …
Number of citations: 18 www.sciencedirect.com
F Hara, T Gemba - Rinsho byori. The Japanese Journal of Clinical …, 1975 - europepmc.org
[Evaluation of substrates for measuring cystyl-amino peptidase activity in various sera and tissues with respect to L-cystine-di-beta-naphthylamide, L-cystine-bis-p-nitroanilide, L-cysteine…
Number of citations: 2 europepmc.org
H Motokura, T Uete - Rinsho byori. The Japanese Journal of Clinical …, 1979 - europepmc.org
[Evaluation of substrates for measuring cystyl-amino peptidase activity in various sera and tissues with respect to L-cystine-di-beta-naphthylamide, L-cystine-bis-p-nitroanilide, L-cysteine…
Number of citations: 2 europepmc.org

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